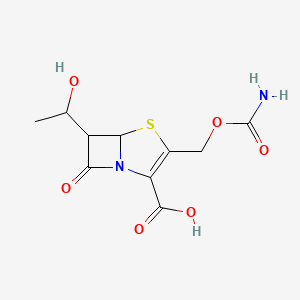![molecular formula C38H32N2 B14792979 N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound that belongs to the class of triarylamine derivatives. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds .
科学研究应用
N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
作用机制
The mechanism of action of N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine involves its ability to transport holes in electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and other organic electronic devices. The presence of multiple aromatic rings and nitrogen atoms facilitates the delocalization of electrons, enhancing its electronic properties .
相似化合物的比较
Similar Compounds
- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine
- N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine stands out due to its unique combination of electronic properties and stability. Its ability to efficiently transport holes makes it superior to many other triarylamine derivatives, particularly in the field of organic electronics .
属性
分子式 |
C38H32N2 |
|---|---|
分子量 |
516.7 g/mol |
IUPAC 名称 |
3-methyl-N-(3-methylphenyl)-N-[4-[4-(N-phenylanilino)phenyl]phenyl]aniline |
InChI |
InChI=1S/C38H32N2/c1-29-11-9-17-37(27-29)40(38-18-10-12-30(2)28-38)36-25-21-32(22-26-36)31-19-23-35(24-20-31)39(33-13-5-3-6-14-33)34-15-7-4-8-16-34/h3-28H,1-2H3 |
InChI 键 |
KYDUVQCGPXSNLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)

![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)



![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)

![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
